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Abstract

(Rac)-BAY-985 and its enantiomer BAY-985 are potent and selective dual inhibitors of TANK-
binding kinase 1 (TBK1) and IkB kinase ¢ (IKKg).[1][2][3][4][5] These kinases are key regulators
of the innate immune response, and their inhibition is a promising therapeutic strategy for
various inflammatory diseases and cancers.[5][6] This document provides a summary of the in-
vitro inhibitory activity of (Rac)-BAY-985 and BAY-985, along with a representative protocol for
a biochemical kinase inhibition assay and a cell-based assay to assess their activity.

Data Presentation

The inhibitory activity of (Rac)-BAY-985 and BAY-985 has been characterized using various in-
vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the

tables below.

Table 1: Biochemical Inhibition of TBK1 and IKKe by BAY-985

IC50 (nM) - Low IC50 (nM) - High
Compound Target

ATP ATP
BAY-985 TBK1 2[1]13]14] 30[1][3]14]
BAY-985 IKKe 2[1]13114] N/A
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Table 2: Cellular Activity of BAY-985

Assay Cell Line IC50 (nM)
pIRF3 Phosphorylation MDA-MB-231 74[1]0[2][7]
Antiproliferative SK-MEL-2 900[1][2][7]
Antiproliferative ACHN 7260[2][7]

Table 3: Off-Target Kinase Inhibition by BAY-985

Target IC50 (nM)
FLT3 123[2][8]
RSK4 276[2][8]
DRAK1 311[2](8]
ULK1 7930[2][8]

Signaling Pathway

TBK1 and IKKe are crucial kinases in the signaling pathway that leads to the production of type

| interferons and other inflammatory cytokines. Upon activation by various stimuli, such as viral

or bacterial components, these kinases phosphorylate the transcription factor IRF3, leading to

its dimerization and translocation to the nucleus, where it induces the expression of target

genes. BAY-985, as an ATP-competitive inhibitor, blocks the kinase activity of TBK1 and IKKEe,

thereby preventing the phosphorylation and activation of IRF3.
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Caption: TBK1/IKKe signaling pathway and inhibition by (Rac)-BAY-985.
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Experimental Protocols
Biochemical Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the in-vitro inhibitory activity of (Rac)-
BAY-985 against TBK1 or IKKe using a Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) assay.[6][7]

Materials:

e Recombinant human TBK1 or IKKe enzyme
 Biotinylated peptide substrate

o Europium-labeled anti-phospho-substrate antibody
» Allophycocyanin (APC)-labeled streptavidin

o ATP

e (Rac)-BAY-985

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 1 mM
DTT)

o 384-well low-volume microtiter plates

TR-FRET plate reader

Procedure:

e Prepare a serial dilution of (Rac)-BAY-985 in DMSO and then dilute in assay buffer.

e Add 2 pL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

e Add 4 pL of a solution containing the kinase and the biotinylated peptide substrate in assay
buffer.
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e Initiate the kinase reaction by adding 4 pL of ATP solution in assay buffer. The final ATP
concentration should be at or near the Km for the respective kinase.

 Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

» Stop the reaction by adding 5 pL of a stop/detection buffer containing EDTA, the europium-
labeled antibody, and the APC-labeled streptavidin.

 Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

o Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm
after excitation at 320 nm.

o Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the
inhibitor concentration to determine the IC50 value.

Cellular pIRF3 Phosphorylation Assay (Representative
Protocol)

This protocol outlines a general procedure to measure the inhibition of IRF3 phosphorylation in
a cellular context.[1][7]

Materials:

o MDA-MB-231 cells

¢ Cell culture medium (e.g., DMEM with 10% FBS)

« (Rac)-BAY-985

o Stimulant for the TBK1/IKKe pathway (e.g., poly(l:C) or cGAMP)
e Lysis buffer

e Primary antibody against phospho-IRF3 (Ser396)

e Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
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» Detection reagent (e.g., chemiluminescent substrate or fluorescent imaging system)
o 96-well cell culture plates

Procedure:

o Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

» Pre-treat the cells with a serial dilution of (Rac)-BAY-985 for 1-2 hours.

o Stimulate the cells with a suitable agonist (e.g., poly(I:C)) for a defined period (e.g., 4-6
hours) to induce IRF3 phosphorylation.

e Wash the cells with PBS and lyse them.
o Determine the protein concentration of the cell lysates.

o Perform an immunoassay (e.g., Western blot or an in-cell Western) to detect the levels of
phosphorylated IRF3.

o Normalize the phospho-IRF3 signal to the total protein concentration or a housekeeping
protein.

» Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.
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Caption: General workflow for in-vitro kinase inhibitor assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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